molecular formula C15H16BrClN2S B5054385 1-[(4-bromo-2-thienyl)methyl]-4-(4-chlorophenyl)piperazine

1-[(4-bromo-2-thienyl)methyl]-4-(4-chlorophenyl)piperazine

Cat. No.: B5054385
M. Wt: 371.7 g/mol
InChI Key: SNMRDMOPEGPAOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3, a boiling point of 461.7±45.0 °C at 760 mmHg, and a flash point of 233.0±28.7 °C . It also has a molar refractivity of 90.2±0.3 cm3 .

Mechanism of Action

Unfortunately, there is no information available about the mechanism of action of this compound in the search results .

Safety and Hazards

The compound has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . It has a precautionary statement P305 + P351 + P338, suggesting that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Future Directions

Unfortunately, there is no information available about the future directions of this compound in the search results .

Properties

IUPAC Name

1-[(4-bromothiophen-2-yl)methyl]-4-(4-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrClN2S/c16-12-9-15(20-11-12)10-18-5-7-19(8-6-18)14-3-1-13(17)2-4-14/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMRDMOPEGPAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CS2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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